Product packaging for 1,7-Dichloro-4-nitroacridin-9(10H)-one(Cat. No.:CAS No. 21814-67-5)

1,7-Dichloro-4-nitroacridin-9(10H)-one

Cat. No.: B12924101
CAS No.: 21814-67-5
M. Wt: 309.10 g/mol
InChI Key: ISDGJDPYMPBYNZ-UHFFFAOYSA-N
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Description

1,7-Dichloro-4-nitroacridin-9(10H)-one (CAS 21814-67-5) is a high-purity acridone derivative of significant interest in medicinal chemistry and anticancer research. With the molecular formula C13H6Cl2N2O3 and a molecular weight of 309.10, this compound serves as a versatile synthetic intermediate . Its core acridone structure is a privileged scaffold in drug discovery, known for interacting with nucleic acids and various enzymatic targets . A primary research application of this compound is its role as a key precursor in the synthesis of novel therapeutic agents. Patent literature describes its use in multi-step synthetic processes to produce 8-hydroxyimidazoacridinone derivatives, which have demonstrated documented antineoplastic activity . This places the compound firmly within the investigative pathway for developing new oncology drugs. Acridine and acridone derivatives are extensively studied for their ability to inhibit topoisomerase II, a critical nuclear enzyme that regulates DNA topology and is a well-validated target for anticancer drugs . Researchers are particularly interested in catalytic topoisomerase II inhibitors, which can inhibit the enzyme's activity without causing DNA damage—a mechanism that may offer advantages over traditional topoisomerase "poisons" by potentially reducing side effects like secondary malignancies and cardiotoxicity . The structural features of this dichloro-nitroacridinone make it a valuable building block for creating new molecules to probe these mechanisms. This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans. Researchers handling this compound should adhere to appropriate safety protocols and consult the relevant Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H6Cl2N2O3 B12924101 1,7-Dichloro-4-nitroacridin-9(10H)-one CAS No. 21814-67-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21814-67-5

Molecular Formula

C13H6Cl2N2O3

Molecular Weight

309.10 g/mol

IUPAC Name

1,7-dichloro-4-nitro-10H-acridin-9-one

InChI

InChI=1S/C13H6Cl2N2O3/c14-6-1-3-9-7(5-6)13(18)11-8(15)2-4-10(17(19)20)12(11)16-9/h1-5H,(H,16,18)

InChI Key

ISDGJDPYMPBYNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C(C=CC(=C3N2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies for Acridin 9 10h One Derivatives, Including Strategies Relevant to 1,7 Dichloro 4 Nitroacridin 9 10h One

Established Synthetic Pathways for Acridin-9(10H)-ones

Traditional methods for constructing the acridinone (B8587238) skeleton have been well-established for over a century and remain relevant in organic synthesis. These pathways, while effective, often require harsh reaction conditions.

The Ullmann condensation is a widely used method for the synthesis of acridinone derivatives. nih.gov This copper-promoted reaction typically involves the coupling of an aryl halide with an aniline (B41778) derivative to form a diphenylamine (B1679370) intermediate. wikipedia.orgnih.gov Specifically for acridinones, the reaction starts with the condensation of a 2-halobenzoic acid with an aniline. The resulting N-phenylanthranilic acid intermediate is then subjected to cyclization, usually in the presence of a strong acid like sulfuric acid or polyphosphoric acid, to yield the acridin-9(10H)-one core. scribd.com

The general mechanism for Ullmann-type reactions involves a copper(I) species that reacts with the aryl halide. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required stoichiometric amounts of copper and high temperatures (often exceeding 200°C), modern variations have improved the process with soluble copper catalysts and ligands, allowing for milder conditions. wikipedia.orgacs.org

For the specific synthesis of 1,7-dichloro-4-nitroacridin-9(10H)-one, a plausible Ullmann approach would involve the condensation of 2,4-dichlorobenzoic acid with 2-nitroaniline, followed by a cyclization step.

Table 1: Proposed Ullmann Synthesis Reactants for this compound

Reactant 1Reactant 2IntermediateFinal Product
2-Amino-5-chlorobenzoic acid1,3-Dichloro-4-nitrobenzene2-[(3-chloro-4-nitrophenyl)amino]-5-chlorobenzoic acidThis compound
2-Bromo-5-nitrobenzoic acid2,4-Dichloroaniline2-(2,4-dichloroanilino)-5-nitrobenzoic acidThis compound

Note: The table presents hypothetical pathways based on the general principles of the Ullmann condensation.

The Bernthsen acridine (B1665455) synthesis involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) at high temperatures (200-270°C) using a catalyst such as zinc chloride. pharmaguideline.comwikipedia.org This method directly yields a 9-substituted acridine, which can then be oxidized to the corresponding acridone (B373769). pharmaguideline.com The use of polyphosphoric acid can sometimes allow for lower reaction temperatures, albeit with potentially lower yields. wikipedia.org

To apply this method to this compound, one would need to start with a highly substituted diarylamine, such as 2',4'-dichloro-4-nitrodiphenylamine. The subsequent reaction with formic acid would introduce the final carbon atom at the 9-position, followed by cyclization and oxidation to form the target acridinone. The synthesis of the required substituted diarylamine itself would likely rely on a preliminary Ullmann-type C-N coupling reaction.

The Friedländer synthesis is a fundamental reaction that produces quinoline (B57606) derivatives by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group. wikipedia.orgjk-sci.com This reaction can be adapted to form the acridinone skeleton by using a cyclic β-keto ester or a 1,3-cyclohexanedione (B196179) derivative as the methylene (B1212753) component. rsc.orgresearchgate.net The reaction proceeds through an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic system. wikipedia.org Catalysts for this reaction can be either acidic (e.g., toluenesulfonic acid, trifluoroacetic acid) or basic. wikipedia.orgjk-sci.com

A significant challenge in using this method is the potential for self-condensation of the 2-aminobenzaldehyde starting material due to its high reactivity. rsc.org For the synthesis of the target compound, this approach would necessitate a starting material like 2-amino-4-chlorobenzaldehyde (B1279505) reacting with a 5-chloro-cyclohexane-1,3-dione, followed by nitration of the resulting acridone.

Advanced and Multicomponent Reaction Strategies

Recent advancements in synthetic chemistry have led to more efficient and environmentally benign methods for preparing acridinone derivatives. These strategies often involve microwave assistance or transition-metal catalysis, offering significant advantages over classical methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.net By using microwave irradiation, which transfers energy directly to polar molecules in the reaction mixture, this technique leads to rapid heating, significantly reduced reaction times, and often higher product yields compared to conventional heating methods. nih.govnih.gov This method aligns with the principles of green chemistry by reducing energy consumption and sometimes allowing for solvent-free reactions. nih.gov

The classical syntheses of acridinones, such as the Friedländer and Ullmann reactions, have been successfully adapted to microwave conditions. jk-sci.comcore.ac.uk For instance, the Friedländer synthesis of quinolines, a related reaction, has been shown to be significantly more efficient under microwave irradiation, providing higher yields in minutes rather than hours. nih.govorganic-chemistry.org Microwave irradiation can also enhance the synthesis of pyridophenoxazinones, which share a similar structural core, demonstrating its broad applicability in synthesizing complex heterocyclic systems. core.ac.uk

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional Method (Time)Microwave-Assisted (Time)Yield ImprovementReference
Friedländer Quinoline SynthesisSeveral hours2-10 minutesSignificant organic-chemistry.org, nih.gov
Pyridophenoxazinone Synthesis24 hours30 minutesSubstantial core.ac.uk
Acridine-1,8-dione SynthesisNot specified1-2 minutesGood to excellent yields ijcce.ac.ir

Palladium catalysis has revolutionized the formation of C-C and C-N bonds, and its application in the synthesis of acridinones is a significant advancement. researchgate.net One innovative approach involves the palladium-catalyzed reductive annulation of 2-nitrobenzaldehydes with resorcinols or cyclohexane-1,3-diones. rsc.orgrsc.org This method is particularly relevant for synthesizing nitro-substituted acridinones as it utilizes a nitro-substituted starting material directly.

The proposed mechanism involves the palladium catalyst facilitating the reduction of both the nitro group of the 2-nitrobenzaldehyde (B1664092) to an amine (forming a 2-aminobenzaldehyde in situ) and the resorcinol (B1680541) to a 1,3-cyclohexanedione. rsc.org These two intermediates then undergo a cross-condensation reaction, followed by dehydrative aromatization to form the final acridinone product. rsc.org This one-pot procedure is operationally simple and utilizes readily available starting materials. rsc.org

Another advanced palladium-mediated strategy involves the site-selective C-H bond activation and arylation of the acridinone core itself, allowing for the introduction of substituents at specific positions like C1 and C4 after the main ring system has been formed. acs.org

Table 3: Examples of Palladium-Catalyzed Acridinone Synthesis

Reactant 1Reactant 2Catalyst SystemProduct TypeReference
2-NitrobenzaldehydesResorcinolsPd/C, HCOOH-HCOONaSubstituted Acridinones rsc.org, rsc.org
2-Chlorobenzoic acidAnilinesPd(OAc)₂, LigandSubstituted Acridones (via Buchwald-Hartwig amination) researchgate.net
10-(pyridin-2-yl)acridin-9(10H)-oneAryl iodidesPd(OAc)₂4- and 1-arylated 9(10H)-acridinones acs.org

Introduction of Halogen and Nitro Functionalities on the Acridin-9(10H)-one Core

The specific substitution pattern of this compound necessitates controlled methods for halogenation and nitration.

Strategies for Dichlorination

Achieving a specific dichlorination pattern such as the 1,7-substitution on the acridone core is most reliably accomplished by constructing the scaffold from pre-halogenated starting materials rather than by direct chlorination of the parent acridone, which could lead to a mixture of isomers. The Ullmann condensation reaction is a classical and effective method for this purpose. wikipedia.orgnih.gov This strategy involves the copper-catalyzed coupling of a substituted anthranilic acid with an aryl halide, followed by cyclization. wikipedia.orgscribd.comnih.gov

For the synthesis of a 1,7-dichloroacridone precursor, a plausible route would involve the Ullmann condensation of an appropriately substituted aminobenzoic acid and a dichlorinated aryl halide. For instance, the reaction between 2-aminobenzoic acid and a 1-halo-2,4-dichlorobenzene derivative would be a logical starting point. The subsequent intramolecular cyclization of the resulting N-phenylanthranilic acid intermediate, often promoted by agents like polyphosphoric acid, would yield the desired 1,7-dichloroacridin-9(10H)-one skeleton. nih.gov

Methods for Nitration

The introduction of a nitro group onto the acridone ring is typically achieved via electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the acridone core.

In the case of a 1,7-dichloroacridin-9(10H)-one precursor, the acridone carbonyl group is deactivating and acts as a meta-director. The chlorine atoms are also deactivating but are ortho- and para-directing. The combined influence of these groups would direct the electrophilic attack of the nitronium ion (NO₂⁺). The presence of the chloro group at position 1 and the carbonyl at position 9 would strongly favor nitration at the C4 position. Careful control of reaction conditions, such as temperature, is essential to prevent over-nitration and ensure the selective formation of the 4-nitro derivative.

Synthetic Modifications at the N10-Position of Acridin-9(10H)-one Derivatives

The nitrogen atom at the 10-position of the acridin-9(10H)-one ring is a key site for synthetic diversification, as it can be readily alkylated or acylated. thieme-connect.de This functionalization can significantly alter the molecule's physicochemical and biological properties.

N-alkylation is commonly performed by treating the acridin-9(10H)-one with an alkyl halide in the presence of a base. rsc.org For example, N10-propyl or N10-butyl derivatives have been synthesized by reacting the parent acridone with n-bromopropane or n-bromobutane, respectively, using anhydrous potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF). nih.gov Other strong bases such as sodium hydride (NaH) can also be employed. rsc.org

This reactivity at the N10 position allows for the introduction of a wide variety of side chains, including those containing other functional groups, providing a powerful tool for modulating the properties of the acridone scaffold.

Table 1: Key Synthetic Reactions for Acridin-9(10H)-one Functionalization

Reaction TypeTypical Reagents & ConditionsTarget Functionality
Ullmann Condensation & CyclizationSubstituted anthranilic acid, substituted aryl halide, Copper (catalyst); then Polyphosphoric Acid (PPA) or H₂SO₄Formation of the core acridone ring from precursors
NitrationConcentrated HNO₃, concentrated H₂SO₄Introduction of a nitro (NO₂) group
N10-AlkylationAlkyl halide (e.g., n-bromobutane), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF)Attachment of an alkyl group to the N10 position
N10-AcylationAcyl halide or anhydride, Base (e.g., Pyridine)Attachment of an acyl group to the N10 position

Chemical Reactivity and Transformation Pathways of Substituted Acridin 9 10h One Derivatives

Nucleophilic Reactivity at Position 9 of the Acridin-9(10H)-one Core

The C-9 position of the acridine (B1665455) core is the most electrophilic site within the molecule, a consequence of the electron-withdrawing effect of the adjacent pyridinic nitrogen atom. rsc.org This inherent electronic deficiency makes position 9 highly susceptible to nucleophilic attack. pharmaguideline.comclockss.org The reactivity at this position is a cornerstone of acridine chemistry, enabling the synthesis of a vast array of 9-substituted derivatives.

The general reactivity pattern involves the attack of a nucleophile at C-9, often preceded by the conversion of the C-9 carbonyl of acridin-9(10H)-one into a better leaving group, such as a 9-chloro substituent. For instance, the condensation of diphenylamine-2-carboxylic acid with phosphorus oxychloride (POCl₃) yields 9-chloroacridine, a versatile intermediate for further nucleophilic substitutions. pharmaguideline.com

The rate and outcome of nucleophilic substitution at C-9 are significantly influenced by the electronic properties of substituents on the acridine rings. In the case of 1,7-dichloro-4-nitroacridin-9(10H)-one, the presence of three strongly electron-withdrawing groups (two chloro and one nitro) would dramatically increase the electrophilicity of the C-9 position. This heightened reactivity would facilitate reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides. For example, studies on 1-nitro-9-(3-dimethylaminopropylamino)-acridine show its reactivity with hydrogen sulfide (B99878) and piperidine, leading to substitution at the 9-position. clockss.org

Table 1: Nucleophilic Substitution Reactions at C-9 of Acridine Derivatives

Reactant Nucleophile Product Reference
9-Chloroacridine Aniline (B41778) 9-Anilinoacridine rsc.org
1-Nitro-9-chloroacridine Piperidine 1-Nitro-9-piperidinoacridine clockss.org

Ring-Opening and Hydrolytic Stability Considerations in Aqueous Media

The acridin-9(10H)-one scaffold is generally characterized by high chemical stability. However, under certain conditions, particularly in aqueous media and at extreme pH values, derivatives can undergo hydrolysis or ring-opening reactions. The stability is largely dependent on the nature of the substituent at the C-9 position.

For example, 9-aminoacridine (B1665356) derivatives can exhibit significant stability in neutral and weakly basic solutions. clockss.org This stability is attributed to the partial double-bond character of the exocyclic C(9)-N bond, which makes it resistant to cleavage. clockss.org However, the hydrolytic stability can be compromised by the electronic nature of other substituents on the acridine core. The presence of strong electron-withdrawing groups, such as the nitro group in 1-nitro-9-aminoacridine (B1201617) derivatives, can influence the rate of hydrolysis. clockss.org

While the acridinone (B8587238) ring itself is robust, extreme conditions can lead to degradation. Oxidative ring cleavage of acridine using potassium permanganate (B83412) (KMnO₄) in an alkaline medium results in the formation of quinoline-2,3-dicarboxylic acid, demonstrating a potential pathway for ring opening under harsh oxidative conditions. pharmaguideline.com For this compound, while specific data is unavailable, the electron-withdrawing substituents would likely influence its stability in strong alkaline or acidic aqueous solutions, potentially making it more susceptible to hydrolytic degradation compared to unsubstituted acridinone, although the core tricyclic system is generally stable.

Redox Chemistry and Dihydroacridine Formations

The acridine system can participate in various redox reactions. A characteristic transformation is the reduction of the central pyridine (B92270) ring to yield 9,10-dihydroacridine. pharmaguideline.com This reduction can be achieved using various reagents, including catalytic hydrogenation or chemical reductants like zinc dust in the presence of hydrochloric acid. pharmaguideline.com The formation of these dihydroacridine derivatives eliminates the conjugation across the central ring, significantly altering the electronic and photophysical properties of the molecule.

Conversely, dihydroacridines can be oxidized back to the fully aromatic acridine or acridinone system. For instance, 1,2-dihydroacridin-9(10H)-ones can be aromatized to the corresponding acridin-9(10H)-ones using an oxidant like nitrobenzene (B124822) under microwave irradiation. nih.gov

The redox chemistry is not limited to the acridine backbone. Substituents themselves can be redox-active. The nitro group in this compound is a prime example. Nitroaromatic compounds are well-known to undergo reduction under biological or chemical conditions to form nitroso, hydroxylamino, and ultimately amino groups. This redox behavior is a critical aspect of the chemical reactivity of nitro-substituted acridinones.

Table 2: Redox Reactions of the Acridine Scaffold

Starting Material Reagent/Condition Product Type of Reaction Reference
Acridine Zn/HCl 9,10-Dihydroacridine Reduction pharmaguideline.com
Acridin-9(10H)-one Sodium in Pentanol 9,10-Dihydroacridine Reduction thieme-connect.de
1,2-Dihydroacridin-9(10H)-one Nitrobenzene, microwave Acridin-9(10H)-one Oxidation (Aromatization) nih.gov

Electrophilic Aromatic Substitution Patterns on the Substituted Acridin-9(10H)-one Scaffold

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. byjus.com In the unsubstituted acridine molecule, electrophilic attack preferentially occurs on the benzenoid rings, typically at the 2- or 7-positions, which are the most electron-rich. pharmaguideline.com

In the case of the highly substituted this compound, the pattern of any further electrophilic substitution would be dictated by the powerful directing effects of the existing substituents. The general mechanism of EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. byjus.comdalalinstitute.com

The substituents on this compound are all deactivating groups for EAS:

Nitro Group (at C-4): Strongly deactivating and a meta-director.

Chloro Groups (at C-1 and C-7): Deactivating due to their inductive electron withdrawal but are ortho-, para-directors due to resonance electron donation.

Carbonyl Group (at C-9) and Heterocyclic Nitrogen (at N-10): Both exert a deactivating, electron-withdrawing effect on the entire ring system.

Analyzing the two carbocyclic rings separately:

Ring A (positions 1, 2, 3, 4): This ring is heavily deactivated by the C-1 chloro group, the C-4 nitro group, and the adjacent pyridinone ring. The C-1 chloro directs to positions 2 (ortho) and 4 (para, already substituted). The C-4 nitro group directs to positions 2 (meta) and 6 (meta, which is C-5 on the other ring). The combined deactivation makes further substitution on this ring highly unfavorable.

Ring B (positions 5, 6, 7, 8): This ring is deactivated by the C-7 chloro group and the fused pyridinone system. The C-7 chloro group would direct an incoming electrophile to the ortho position (C-6 and C-8).

Given the strong deactivation of Ring A, any potential, albeit difficult, electrophilic substitution would most likely occur on Ring B, specifically at the C-6 or C-8 positions, directed by the C-7 chloro substituent.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Effect on Reactivity Directing Influence
-NO₂ (Nitro) Strongly Deactivating Meta
-Cl (Chloro) Deactivating Ortho, Para

Structure Activity Relationship Sar Studies and Molecular Design Principles for Substituted Acridin 9 10h One Derivatives

Influence of Halogen Substituents on Molecular Interactions and Biological Activity

The introduction of halogen substituents onto the acridin-9(10H)-one framework is a key strategy for modulating molecular interactions and biological activity. The nature, position, and number of halogen atoms can profoundly affect the compound's steric, electronic, and hydrophobic properties, thereby influencing its binding affinity to biological targets.

Systematic analysis of co-crystals formed from acridine (B1665455) and halogen-substituted benzoic acids shows that the position and type of halogen (fluorine, chlorine, bromine, or iodine) dictate the competition between hydrogen and halogen bonding in the crystal structure. rsc.org The influence of halogen substituents on drug-protein interactions is largely driven by electrostatic, steric, and hydrophobic effects. researchgate.net For instance, substitutions on the benzene (B151609) ring of certain heterocyclic compounds have been shown to increase their interaction with human serum albumin (HSA). researchgate.net This enhanced binding is often attributed to the steric and hydrophobic effects of the halogen atoms, which can play a crucial role in improving the binding affinity. researchgate.net

The properties of halogens that influence these interactions are summarized in the table below. As the atomic number increases, the atomic radius and hydrophobicity also increase, while electronegativity decreases. researchgate.net

Table 1: Physicochemical Properties of Halogen Substituents

Element Atomic Number Electronegativity Atomic Radius (Å) Hydrophobic Parameter (π)
Fluorine (F) 9 4.0 0.64 0.14
Chlorine (Cl) 17 3.0 0.99 0.71
Bromine (Br) 35 2.8 1.14 0.86
Iodine (I) 53 2.5 1.33 1.12

Data sourced from Molecules 2012, 17, 2009. researchgate.net

In some series of compounds, increasing the atomic mass of the halogen substituent has been shown to improve biological activity. rsc.org For example, the addition of a single iodine atom to certain molecular cores resulted in the most selective antibacterial outcomes. rsc.org However, the effect is not always positive; in some instances, chloroaminoacridines have been found to be less active than their non-halogenated parent compound, Aminacrine. oup.com This highlights that the impact of halogenation is highly dependent on the specific molecular scaffold and the biological target.

Role of the Nitro Group in Modulating Biological Activity

The nitro group is a critical pharmacophore in many biologically active compounds, and its presence on the acridin-9(10H)-one skeleton is pivotal for its activity. The nitro group is strongly electron-withdrawing, a characteristic that can significantly alter the electronic distribution within a molecule. svedbergopen.com This modification can lead to enhanced binding affinity with biological receptors. svedbergopen.com

Research has consistently shown that the presence and specific positioning of a nitro group are essential for the biological potency of certain acridine derivatives. nih.gov The removal of the nitro group or its relocation to a different position on the acridine ring often results in a significant decrease or complete loss of activity. nih.gov Nitroaminoacridines, for example, have been associated with potent antibacterial activity. oup.com

Beyond its electronic effects, the nitro group can also influence a compound's metabolic fate. Nitroaromatic compounds can act as prodrugs that undergo bioreductive metabolism in biological systems. svedbergopen.com This process can lead to the formation of reactive intermediates, such as free radicals and Reactive Nitrogen Species (RNS), which can be responsible for the compound's therapeutic action or, in some cases, its cytotoxicity. svedbergopen.com The position of the nitro group is also a determining factor in the compound's potential toxicity. oup.com

Impact of N10-Substituents on Molecular Efficacy

Substituents attached to the nitrogen atom at the 10-position (N10) of the acridin-9(10H)-one ring system play a significant role in defining the molecule's biological efficacy. Modifications at this position can influence the compound's solubility, steric profile, and ability to interact with specific binding sites on target proteins.

Studies on acridone-based derivatives as inhibitors of the protein kinase AKT have indicated that the presence of an alkyl spacer at the N10 position is a crucial structural requirement for potent inhibitory activity. nih.gov A comparative analysis of N-propyl and N-butyl substituted series revealed differences in their cytotoxic effects against breast cancer cell lines. nih.gov

Table 2: Cytotoxicity of N10-Substituted Acridone (B373769) Derivatives

Compound Series N10-Substituent Activity against MCF-7 (IC₅₀) Activity against MDA-MB-231 (IC₅₀)
7-series n-Propyl Good (e.g., 7f < 10 µM) Good (e.g., 7f = 6.14 µM)
8-series n-Butyl Significant (e.g., 8d, 8e, 8f < 10 µM) Significant (e.g., 8d, 8e, 8f < 10 µM)

Data sourced from a 2023 study on N10-substituted acridone-based derivatives. nih.gov

As shown in the table, N-butyl derivatives (8-series) generally showed significant cytotoxicity against both MCF-7 and MDA-MB-231 cell lines. nih.gov Specific N-propyl derivatives also exhibited potent activity, demonstrating that the nature of the N10-substituent is a key determinant of efficacy. nih.gov Other research has explored different types of N10-substituents, such as the 10-(3,5-dimethoxy)benzyl group, in the development of acridone derivatives with antiproliferative properties. rsc.org

Conformational Analysis and Planarity of the Acridin-9(10H)-one Core

The fundamental structure of the acridin-9(10H)-one core is a tricyclic, semi-planar aromatic system. rsc.orgnih.gov This inherent planarity is a defining feature that underpins much of its biological activity, particularly its function as an anticancer agent. nih.govnih.gov

The ability of this flat, rigid structure to intercalate, or insert itself, between the base pairs of double-stranded DNA is a primary mechanism of action for many acridine and acridone derivatives. rsc.orgnih.govnih.gov This intercalation disrupts the normal topology of DNA, which can inhibit the function of crucial enzymes involved in DNA replication and repair, such as topoisomerases and telomerases. rsc.orgnih.gov This disruption ultimately interferes with the abnormal functioning of tumor cells. nih.gov

Molecular Hybridization and Pharmacophore Development for Acridin-9(10H)-ones

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophoric moieties to create a single hybrid molecule. nih.govnih.gov This approach aims to produce new compounds with enhanced efficacy, improved selectivity, or a novel mechanism of action compared to the individual parent molecules. nih.govnih.gov The acridin-9(10H)-one scaffold is an excellent candidate for this strategy due to its proven biological activity and planar structure suitable for DNA intercalation. rsc.orgnih.gov

One successful application of this principle involves the creation of hybrid systems combining acridones with substituted pyrimidines, which have demonstrated significant cytotoxicity. nih.gov Another example is the development of acridine-triazole-pyrimidine hybrids. nih.gov In these molecules, the triazole ring acts as a stable, planar linker that mimics an amide bond and possesses hydrogen bond donor and acceptor properties. nih.gov

Molecular dynamics simulations of an acridine–triazole–pyrimidine hybrid showed that this pharmacophore was optimal for fitting within the binding site of its target, allowing for ideal orientation to intercalate with DNA bases. nih.gov The development of amino acid acridone analogues is another example of using hybridization to create novel anticancer compounds. rsc.org This strategy of combining the acridone core with other bioactive fragments continues to be a fruitful area of research for developing the next generation of targeted therapeutics. nih.gov

Mechanistic Studies of Substituted Acridin 9 10h One Derivatives with Biomolecular Targets in Vitro and in Silico Focus

DNA Intercalation Mechanisms

The planar tricyclic structure of the acridin-9(10H)-one scaffold is a key determinant of its ability to interact with DNA. This class of compounds is well-known for its capacity to insert itself between the base pairs of the DNA double helix, a process known as intercalation.

Intercalation between Double-Stranded DNA Base Pairs (π-π Interactions)

The primary mode of DNA interaction for acridine (B1665455) derivatives is through intercalation, which is driven by π-π stacking interactions between the aromatic rings of the acridinone (B8587238) core and the nucleobases of DNA. zu.edu.uaplos.org This non-covalent interaction stabilizes the drug-DNA complex, causing local structural distortions in the DNA, such as unwinding of the helix and an increase in the distance between adjacent base pairs. The planar nature of the 1,7-Dichloro-4-nitroacridin-9(10H)-one molecule is crucial for effective insertion into the DNA base stack. zu.edu.ua In silico modeling studies of related acridine compounds have shown that the acridine ring orients itself parallel to the DNA base pairs, maximizing the overlap of the π-orbitals. nih.gov This intercalation physically obstructs the DNA template, thereby interfering with the processes of replication and transcription.

Influence of Substituents on DNA Binding Affinity

The nature and position of substituents on the acridinone ring play a critical role in modulating the DNA binding affinity. The presence of electron-withdrawing groups, such as the nitro (-NO2) and chloro (-Cl) groups in this compound, is anticipated to enhance its DNA binding capabilities. Studies on other nitro-substituted acridone (B373769) derivatives have demonstrated that such electron-withdrawing functionalities can improve the compound's ability to bind to DNA. ijpsr.com The chloro substituents, by increasing the lipophilicity of the molecule, may also contribute to its interaction with the hydrophobic interior of the DNA helix. The precise positioning of these substituents at the 1, 7, and 4 positions likely influences the electronic distribution and steric factors that govern the optimal orientation and stability of the intercalated complex.

Interactive Data Table: Predicted DNA Binding Affinity of Substituted Acridin-9(10H)-one Derivatives

CompoundSubstituentsPredicted DNA Binding Affinity (K_b, M⁻¹)Predicted Intercalation Mode
Acridin-9(10H)-oneNoneBaselineIntercalation
4-Nitroacridin-9(10H)-one4-NO₂IncreasedEnhanced π-π stacking
1,7-Dichloroacridin-9(10H)-one1,7-di-ClModerately IncreasedIntercalation with potential minor groove interaction
This compound 1,7-di-Cl, 4-NO₂ Significantly Increased Strong π-π stacking and favorable electrostatic interactions

DNA Topoisomerase Inhibition

Beyond simple DNA intercalation, acridin-9(10H)-one derivatives are potent inhibitors of DNA topoisomerases, enzymes that are critical for managing the topological state of DNA during various cellular processes.

Topoisomerase I Inhibition Pathways

Acridine derivatives can act as Topoisomerase I (Topo I) inhibitors. These enzymes function by creating a transient single-strand break in the DNA, allowing the DNA to rotate and relieve supercoiling, before religating the strand. Acridine-based inhibitors can interfere with this process by stabilizing the "cleavable complex," which is the intermediate state where Topo I is covalently bound to the DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication. nih.gov Studies on related nitroacridine (B3051088) compounds have highlighted their ability to stabilize this Topo I-DNA cleavable complex.

Topoisomerase II Inhibition (Topoisomerase IIα, Topoisomerase IIβ)

This compound is also expected to be an inhibitor of Topoisomerase II (Topo II), a mechanism well-documented for many acridine derivatives. nih.govnih.gov Topo II enzymes, which exist as isoforms IIα and IIβ, create transient double-strand breaks in the DNA to allow another DNA duplex to pass through, a process essential for decatenating intertwined daughter chromosomes after replication. nih.gov Acridine compounds can act as "topoisomerase poisons" by trapping the enzyme in its cleavable complex with DNA. This leads to the accumulation of persistent double-strand breaks, which are highly cytotoxic and trigger cell cycle arrest and apoptosis. nih.gov Research on 7-chloro-1,3-dihydroxyacridone, a related chloro-substituted acridone, has demonstrated its inhibitory activity against Topoisomerase II. nih.gov The dichloro substitution on the target molecule likely contributes to this inhibitory activity.

Dual Topoisomerase I/II Inhibition Mechanisms

A number of acridine derivatives have been identified as dual inhibitors of both Topoisomerase I and II. This dual inhibitory action is a highly sought-after property in the development of anticancer agents as it can lead to a broader spectrum of activity and potentially overcome resistance mechanisms associated with the downregulation of a single topoisomerase enzyme. The ability of the acridinone scaffold to intercalate into DNA is a common feature for the inhibition of both types of topoisomerases. By stabilizing the DNA-enzyme complex, whether it be the single-strand break of Topo I or the double-strand break of Topo II, the compound can effectively halt the catalytic cycle of both enzymes. The specific substitutions on this compound likely confer the appropriate electronic and steric properties to enable its interaction with the ternary complexes of both Topo I and Topo II.

Interactive Data Table: Predicted Topoisomerase Inhibition Profile of this compound

Target EnzymePredicted InhibitionMechanism of Action
Topoisomerase IYesStabilization of the cleavable complex
Topoisomerase IIαYesPoisoning of the enzyme, leading to double-strand breaks
Topoisomerase IIβLikelySimilar to Topo IIα, but isoform specificity may vary

Telomerase Enzyme Modulation

Acridine derivatives have been a focal point in the development of telomerase inhibitors, primarily due to their ability to stabilize G-quadruplex structures within the telomeric DNA. The inhibition of telomerase, an enzyme highly active in the majority of cancer cells, can lead to telomere shortening and subsequent cell growth arrest or death. organic-chemistry.orgwikipedia.org

While direct studies on this compound are not extensively documented, the broader class of 3,6-disubstituted acridines has demonstrated potent telomerase inhibitory activity, with IC50 values ranging from 1.3 to 8 µM. wikipedia.org The mechanism of action is largely attributed to the stabilization of G-quadruplex DNA, which hinders the catalytic activity of telomerase. wikipedia.org For instance, a study on various acridinic derivatives showed that it is possible to develop classification models to predict their inhibitory concentration on the telomerase enzyme, with many potent derivatives having an IC50 of less than 1 µM. nih.gov The inhibitory potency of these compounds is often comparable to their cytotoxicity in cancer cell lines. wikipedia.org

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of proteins crucial for DNA repair, and its inhibition is a key strategy in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair pathways. semanticscholar.orgnih.gov PARP inhibitors function by competing with NAD+ for the catalytic site of PARP enzymes, which can lead to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. nih.govinternationalbiochemistry.com

Although direct evidence of this compound as a PARP inhibitor is not available, some acridine derivatives have been investigated for their interaction with this pathway. For example, certain benzimidazole (B57391) acridine compounds have shown cytotoxic activity through the dual inhibition of topoisomerase and PARP-1. semanticscholar.org This suggests that the acridine scaffold has the potential to be developed into dual-acting anticancer agents.

Heme Interaction and Iron Chelation Properties

Recent studies have highlighted the potential of acridone derivatives to interact with free heme and chelate iron. The release of heme from hemoproteins under pathological conditions can induce oxidative stress and inflammation. acs.org Compounds that can detoxify free heme or chelate iron are therefore of therapeutic interest. acs.orgmdpi.com

Research into newly synthesized acridones, such as 2-chloroacridin-9(10H)-one and 2-fluoroacridin-9(10H)-one, has demonstrated their ability to interact with heme and bind free iron, as assessed by optical Soret spectroscopy. mdpi.com These acridones were shown to prevent heme- and iron-mediated protein oxidation and degradation in vitro. acs.orgmdpi.com This suggests that the acridone backbone, which is central to the structure of this compound, possesses inherent properties for heme interaction and iron chelation. mdpi.com

G-Quadruplex DNA Stabilization

G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres and oncogene promoter regions. The stabilization of these structures by small molecules can inhibit key cellular processes like DNA replication and transcription, making them attractive targets for anticancer drug design. synarchive.com

Acridine derivatives are well-known G-quadruplex stabilizing ligands. Their planar aromatic structure allows them to stack on the terminal G-quartets of the G-quadruplex, leading to increased thermal stability of the structure. synarchive.comnih.gov The binding affinity of these derivatives can be quite high, with binding constants (Kb) reported in the range of 10^4 to 10^6 M−1 for some acridine oligomers. While specific binding data for this compound is not available, the general structural features of acridines strongly suggest its potential to act as a G-quadruplex stabilizer. The substitution pattern on the acridine ring can significantly influence the binding affinity and selectivity for different G-quadruplex topologies. synarchive.com

Interactions with Kinases and Other Enzyme Systems

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that has been implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, it has emerged as a significant target for drug development. Acridone derivatives have been synthesized and evaluated as potential MARK4 inhibitors.

Studies on substituted acridones have identified several potent inhibitors of MARK4. For example, amide derivatives of piperazine (B1678402) and tryptophan linked to an acridone core have shown significant inhibitory activity. The structure-activity relationship suggests that the nature and position of substituents on the acridone ring are crucial for potent inhibition. While no specific data for this compound is available, the inhibitory concentrations of other acridone derivatives against MARK4 are presented in the table below, highlighting the potential of this chemical class.

Compound IDSubstituent GroupsIC50 (µM)
16a Piperazine derivative0.93
16b Piperazine derivative0.91
16c Piperazine derivative2
23a Tryptophan derivative0.82
23b Tryptophan derivative1.01
23c Tryptophan derivative1.49
Data sourced from a study on substituted acridones as MARK4 inhibitors.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. The acridine scaffold is a well-known pharmacophore for cholinesterase inhibitors, with tacrine (B349632) being a notable example.

A study on a series of nitroacridone derivatives revealed their potential as potent AChE inhibitors. acs.org Notably, 1,7-dinitroacridone was identified as the most potent inhibitor in the series with an IC50 value of 0.22 µM for AChE. acs.org This compound is structurally very similar to this compound, suggesting that the latter may also exhibit significant AChE inhibitory activity. Other acridine derivatives have also been shown to inhibit both AChE and BChE, with potencies varying based on their substitution patterns. nih.gov For instance, certain 9-phosphoryl-9,10-dihydroacridines have demonstrated effective BChE inhibition with IC50 values in the low micromolar range. organic-chemistry.org

CompoundTarget EnzymeIC50 (µM)
1,7-Dinitroacridone AChE0.22
2-Nitroacridone AChE0.45
Dibenzyloxy dihydroacridine derivative (1d) BChE2.90
Diphenethyl dihydroacridine derivative (1e) BChE3.22
Data for nitroacridones from acs.orgmdpi.com. Data for dihydroacridine derivatives from.

Aryl Hydrocarbon Receptor (AhR) Interactions

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the direct interaction of this compound with the Aryl Hydrocarbon Receptor (AhR) were identified. Research focusing on the mechanistic, in vitro, or in silico evaluation of this particular compound's ability to bind to, activate, or inhibit the AhR is not present in the searched scientific databases.

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor known to be involved in the cellular response to various xenobiotics. Upon ligand binding, the AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), thereby modulating the transcription of target genes, including drug-metabolizing enzymes like those in the Cytochrome P450 family.

While the broader class of acridin-9(10H)-one derivatives has been investigated for a wide range of biological activities, data on the specific interactions of this compound with the AhR signaling pathway are absent from the available literature. Therefore, no detailed research findings, data tables, or mechanistic insights for this specific interaction can be provided at this time.

Q & A

Q. What are the established synthetic methodologies for preparing 1,7-Dichloro-4-nitroacridin-9(10H)-one, and what factors influence yield optimization?

The synthesis typically involves sequential halogenation and nitration of the acridinone core. A common approach includes:

  • Chlorination : Introducing chlorine substituents at positions 1 and 7 using reagents like POCl₃ or SOCl₂ under reflux conditions.
  • Nitration : Introducing the nitro group at position 4 using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–50°C) to avoid over-nitration.
    Yield optimization depends on reaction time, stoichiometry of reagents, and temperature control. For example, excess nitrating agents can lead to byproducts, while insufficient reaction time reduces conversion efficiency. Substituent effects (e.g., electron-withdrawing groups like Cl) can enhance nitration regioselectivity .

Q. How can researchers characterize the structural purity of this compound using spectroscopic techniques?

  • ¹H/¹³C-NMR : Identify aromatic protons and carbons, with deshielding effects from electron-withdrawing Cl and NO₂ groups. For example, nitro groups cause significant downfield shifts in adjacent carbons (~125–135 ppm in ¹³C-NMR).
  • IR Spectroscopy : Confirm the presence of nitro (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and carbonyl (C=O stretch ~1670 cm⁻¹) groups.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 311.99 for C₁₃H₆Cl₂N₂O₃). Cross-referencing these data ensures structural fidelity .

Q. What crystallographic approaches are recommended for determining the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX software suite for structure solution and refinement:

  • Data Collection : High-resolution (<1.0 Å) data ensures accurate electron density maps.
  • Refinement : SHELXL refines positional and thermal parameters, while SHELXS/SHELXD assists in phase determination.
    Robustness in handling twinned or high-symmetry crystals makes SHELX ideal for acridinone derivatives .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved when analyzing derivatives of this compound?

  • Multi-Technique Validation : Combine NMR, IR, and MS to cross-verify functional groups. For instance, an unexpected IR peak at ~1700 cm⁻¹ may indicate an impurity (e.g., ketone), which can be ruled out via ¹³C-NMR.
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. Discrepancies often arise from solvent effects or tautomerism, which DFT can model .

Q. What strategies are effective in modulating the electronic properties of the acridinone core through substituent variations?

  • Electron-Withdrawing Groups (EWGs) : Nitro and chloro groups reduce electron density at the acridinone core, enhancing electrophilic reactivity. For example, 4-NO₂ increases susceptibility to nucleophilic attack at position 8.
  • Steric Effects : Bulky substituents (e.g., 3,5-Cl₂ in ) can hinder regioselectivity during nitration.
  • Yield Trends : Electron-deficient rings (e.g., 4-NO₂C₆H₄ in Entry 1h, ) often improve nitration yields (82%) compared to electron-rich systems .

Q. What experimental design considerations are critical when scaling up the synthesis of this compound while maintaining regioselectivity?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict moisture control to avoid hydrolysis.
  • Catalyst Screening : Lewis acids like FeCl₃ can accelerate nitration but may introduce side reactions.
  • In Situ Monitoring : Use HPLC or TLC to track reaction progression and terminate before byproduct formation.
  • Temperature Gradients : Gradual heating (e.g., 0°C → 50°C for nitration) minimizes thermal degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.